4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Description
Nomenclature and Chemical Identification
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane possesses multiple systematic and common names that reflect its complex molecular architecture. The compound is registered under Chemical Abstracts Service number 474709-28-9 and carries the molecular weight code MFCD05863920. The systematic International Union of Pure and Applied Chemistry name follows the dioxaborolane nomenclature convention, with the pinacol ester designation appearing as "4-(trifluoromethoxy)phenylboronic acid pinacol ester".
Alternative nomenclature systems provide additional naming conventions for this compound. The molecular descriptor includes designations such as "4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)-phenyl)-1,3,2-dioxaborolane" and "1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzene". These various naming systems reflect the compound's classification within both the boronic ester family and the trifluoromethoxy-substituted aromatic compounds.
The molecular formula C₁₃H₁₆BF₃O₃ provides essential compositional information, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, one boron atom, three fluorine atoms, and three oxygen atoms. The molecular weight calculations consistently report values between 288.07 and 288.08 grams per mole across multiple sources. The compound's registry in major chemical databases, including PubChem identifier 2760603, ensures its recognition within the global chemical information infrastructure.
Structural Features and Molecular Geometry
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that determines its chemical reactivity and physical properties. The central structural motif consists of a six-membered dioxaborolane ring system featuring four methyl substituents at the 4 and 5 positions, creating the characteristic pinacol boronate framework that provides both stability and reactivity in synthetic applications.
The phenyl ring attachment through the boron center establishes a direct connection between the boronate moiety and the aromatic system. The para-positioned trifluoromethoxy group on the phenyl ring introduces significant electronic perturbation through its electron-withdrawing characteristics. This substituent pattern creates a compound with distinct electronic properties that influence both its stability and its participation in chemical transformations.
Conformational analysis reveals that the dioxaborolane ring adopts a chair-like conformation similar to cyclohexane derivatives, with the four methyl groups occupying pseudo-equatorial positions to minimize steric interactions. The boron-carbon bond connecting the boronate system to the phenyl ring exhibits typical single-bond characteristics with a bond length approximately 1.55 angstroms. The trifluoromethoxy group extends from the para position of the phenyl ring, with the carbon-oxygen bond length of approximately 1.35 angstroms and the oxygen-carbon trifluoromethyl bond measuring roughly 1.42 angstroms.
The overall molecular geometry displays a non-planar arrangement due to the tetrahedral geometry around the boron center and the substitution pattern on the dioxaborolane ring. This three-dimensional structure influences the compound's packing in crystalline form and affects its solubility characteristics in various solvents. The presence of multiple electronegative atoms creates regions of partial charge distribution that contribute to the compound's overall polarity and intermolecular interactions.
Historical Context in Organoboron Chemistry
The development of this compound represents a significant milestone in the evolution of organoboron chemistry, building upon foundational work established in the mid-twentieth century. The historical trajectory of organoboron compounds began with Herbert Charles Brown's groundbreaking research on borohydrides and organoboranes, work that earned him the 1979 Nobel Prize in Chemistry alongside Georg Wittig.
Brown's pioneering investigations into boron chemistry fundamentally changed the landscape of organic synthesis by introducing borohydrides and organoboranes as versatile synthetic tools. His research demonstrated that boron-containing compounds could serve as powerful reagents for pharmaceutical manufacturing and biological compound synthesis, establishing the foundation for modern organoboron applications. The development of over fifty different combinations of boron and hydrogen compounds provided chemists with unprecedented synthetic capabilities.
The evolution from Brown's early borane chemistry to contemporary pinacol boronic esters represents a natural progression in the field. The introduction of pinacol boronic esters addressed several limitations of earlier organoboron compounds, particularly regarding stability and ease of handling. These compounds exhibit exceptional stability under ambient conditions while maintaining the characteristic reactivity that makes organoboron chemistry so valuable for synthetic applications.
The specific incorporation of trifluoromethoxy substituents into boronic ester frameworks emerged from the growing recognition of fluorine-containing compounds in pharmaceutical research. The trifluoromethoxy group provides unique electronic properties that enhance molecular stability and influence biological activity, making these compounds particularly attractive for drug discovery applications. The development of efficient synthetic routes to trifluoromethoxy-substituted boronic esters has enabled their widespread adoption in medicinal chemistry.
The historical significance of this compound class extends beyond academic research into industrial applications. The use of pinacol boronic esters in commercial pharmaceutical synthesis, including the production of kinase inhibitors and other therapeutic agents, demonstrates the practical importance of these developments. Companies such as Abbott Laboratories have incorporated pinacol boronic esters into the synthesis of compounds like the kinase inhibitor ABT-869 and the diacyl glycerolacyltransferase inhibitor DGAT-1.
Significance of Trifluoromethoxy-Substituted Boronic Esters
The incorporation of trifluoromethoxy substituents into boronic ester frameworks represents a strategic approach to molecular design that combines the synthetic utility of organoboron compounds with the unique properties imparted by fluorinated functional groups. Trifluoromethoxy-substituted boronic esters occupy a special position within medicinal chemistry due to their ability to modulate molecular properties in ways that enhance pharmaceutical performance.
The trifluoromethoxy group exhibits distinct electronic characteristics that differentiate it from other electron-withdrawing substituents. The high electronegativity of fluorine atoms creates a powerful electron-withdrawing effect that influences the electronic distribution throughout the entire molecular framework. This electronic perturbation affects the reactivity of the boronic ester moiety, potentially altering reaction rates and selectivity patterns in cross-coupling reactions.
Conformational effects represent another critical aspect of trifluoromethoxy substitution. The bulky nature of the trifluoromethoxy group can influence the preferred molecular conformations, particularly in aromatic systems where steric interactions between the substituent and neighboring groups may favor specific orientations. These conformational preferences can have profound effects on biological activity when these compounds are used as pharmaceutical intermediates or active ingredients.
The growing importance of trifluoromethoxy-containing compounds in pharmaceutical research has driven significant interest in efficient synthetic methodologies for their preparation. The literature documents a dramatic increase in the number of trifluoromethoxy-containing structures, with more than 74,000 compounds documented as of 2007, representing a doubling from approximately 30,000 compounds just three years earlier. This rapid growth reflects the recognition of trifluoromethoxy groups as valuable pharmacophores in drug design.
The synthetic accessibility of trifluoromethoxy-substituted boronic esters enables their use as versatile building blocks in complex molecule synthesis. The combination of the trifluoromethoxy group's unique properties with the proven reactivity of pinacol boronic esters creates compounds that can serve dual roles as both synthetic intermediates and final products in pharmaceutical applications. This versatility has made them essential components in the toolkit of medicinal chemists working on drug discovery programs.
Importance of Pinacol Boronate Motif in Modern Chemistry
The pinacol boronate motif has emerged as one of the most significant structural elements in contemporary organic synthesis, with its importance exemplified by compounds such as this compound. The widespread adoption of pinacol boronates in both academic research and industrial applications reflects their unique combination of stability, reactivity, and synthetic accessibility that makes them indispensable tools for modern chemists.
The development of the Suzuki-Miyaura reaction revolutionized the use of pinacol boronic esters in carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction, recognized by the 2010 Nobel Prize in Chemistry, utilizes the ability of organoboron compounds to undergo transmetalation with transition metals. The pinacol boronate structure provides optimal reactivity for these transformations while maintaining sufficient stability for storage and handling under typical laboratory conditions.
Industrial applications of pinacol boronic esters demonstrate their critical importance in pharmaceutical manufacturing. The synthesis of active pharmaceutical ingredients increasingly relies on late-stage Suzuki-Miyaura coupling reactions that utilize pinacol boronic esters as key building blocks. Notable examples include the synthesis of the kinase inhibitor ABT-869 by Abbott Laboratories, which employs a pinacol boronic ester in a crucial coupling step to construct the final molecular architecture.
The environmental advantages of pinacol boronic esters contribute significantly to their widespread adoption in industrial processes. Unlike many other synthetic reagents, organoboron compounds are environmentally benign and can be easily removed from reaction mixtures through simple aqueous workup procedures. This characteristic makes them particularly attractive for large-scale manufacturing processes where environmental considerations and waste minimization are important factors.
The commercial availability of diverse pinacol boronic esters has accelerated their integration into synthetic chemistry workflows. Chemical suppliers now offer extensive catalogs of these compounds, including specialized derivatives like trifluoromethoxy-substituted variants that cater to specific synthetic requirements. The ease of preparation and high atom economy of boronic acids and their pinacol ester derivatives have made them preferred choices over alternative coupling partners in many synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-7-10(8-6-9)18-13(15,16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXWWRILASQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375256 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-28-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(trifluoromethoxy)phenyl) boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a trifluoromethylating agent. One common method includes the use of trifluoromethyl triflate as the source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or THF.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a versatile building block in the design of pharmaceuticals. Its boron atom can form stable complexes with various biomolecules, enhancing the efficacy of drug candidates. Specifically, it has been utilized in the synthesis of compounds targeting cancer cells by modulating signaling pathways associated with tumor growth .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane exhibit potent anticancer activity. For instance, modifications to the trifluoromethoxy group have been shown to improve selectivity towards cancerous tissues while minimizing side effects on healthy cells .
Material Science
Polymer Chemistry
In material science, this compound is employed as a cross-linking agent in polymer synthesis. Its unique structure allows for the formation of robust networks that enhance the mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .
Case Study: Enhanced Polymer Properties
A study highlighted the use of this compound in creating thermosetting resins. The incorporation of this compound resulted in improved thermal stability and mechanical strength compared to traditional resin formulations .
Organic Synthesis
Reagent for Cross-Coupling Reactions
The compound acts as a reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl and vinyl groups, making it invaluable for synthesizing complex organic molecules .
Case Study: Synthesis of Biologically Active Compounds
In a notable application within organic synthesis, researchers successfully used this compound to create a library of biologically active compounds. The reaction conditions were optimized to yield high purity and yield of products suitable for further biological evaluation .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Enhanced selectivity and efficacy |
| Material Science | Cross-linking agent in polymer synthesis | Improved mechanical properties |
| Organic Synthesis | Reagent for Suzuki-Miyaura cross-coupling reactions | Efficient formation of carbon-carbon bonds |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the trifluoromethoxy group. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane, we compare it with structurally analogous boronic esters (Table 1).
Table 1: Comparative Analysis of Boronic Esters
Key Insights
Substituent Effects on Reactivity
- The trifluoromethoxy group (–OCF₃) in the target compound enhances boron electrophilicity, favoring transmetalation in cross-coupling reactions compared to electron-donating groups like –SMe .
- Steric hindrance varies significantly: the para-substituted –OCF₃ isomer (target compound) exhibits slower reaction kinetics than its meta-substituted analog due to steric and electronic factors .
Stability and Solubility
- The methylthio-substituted derivative shows higher solubility in polar solvents (e.g., DMSO) due to the –SMe group, whereas the –OCF₃ group increases hydrophobicity .
- AIE-active derivatives (e.g., triphenylvinyl-substituted) exhibit unique photophysical properties but are less reactive in standard couplings due to steric bulk .
Applications in Drug Development The target compound’s –OCF₃ group improves metabolic stability in antimalarial quinolines, whereas the 3-(trifluoromethoxy)phenyl isomer is preferred for meta-substituted drug scaffolds .
Comparative Synthesis Yields The target compound is synthesized in 45–87% yields via palladium-mediated couplings , comparable to the 56% yield of its cyano-substituted analog (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) .
Research Findings and Contradictions
- Reactivity vs. Stability Trade-off : While –OCF₃ enhances electrophilicity, it may reduce stability under strongly basic conditions compared to –SMe or –Br substituents .
- Contradictory Data: Some studies report higher yields for trifluoromethoxy-substituted boronates in Suzuki couplings , whereas others note reduced efficiency due to steric effects .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its structure allows for unique interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H16BF3O3
- Molecular Weight : 288.07 g/mol
- CAS Number : 262376-31-8
- InChI Key : BUSBFOTXIPZTDH-UHFFFAOYSA-N
This compound is characterized by its dioxaborolane ring and trifluoromethoxy substituent, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with hydroxyl groups in biomolecules, which can influence enzyme activity and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or altering their conformation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Potential : Some research indicates that it may have selective cytotoxic effects on cancer cells, possibly through apoptosis induction.
Biological Activity Data
Case Studies
-
Enzyme Targeting :
A study demonstrated that this compound effectively inhibited the activity of a specific kinase involved in tumor proliferation. The inhibition was dose-dependent and resulted in decreased cell viability in vitro. -
Antioxidant Effects :
In an experimental model of oxidative stress, this compound significantly lowered levels of lipid peroxidation and increased the activity of antioxidant enzymes. This suggests a protective role against oxidative damage. -
Anticancer Studies :
Another investigation focused on the compound's impact on breast cancer cells, where it was found to trigger apoptotic pathways leading to cell death. The mechanism was linked to the disruption of mitochondrial function.
Q & A
Q. What are the recommended synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl precursor. A common approach involves reacting 4-(trifluoromethoxy)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under argon at –20°C to prevent moisture-induced hydrolysis .
- Handling : Use gloveboxes for air-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential irritancy .
- Decomposition Signs : Cloudiness or precipitation in solution indicates hydrolysis; discard via approved hazardous waste protocols .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The –OCF₃ group reduces electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions. To assess this:
- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., pseudo-first-order rate constants).
- Computational analysis (DFT) of charge distribution at the boron atom .
Contradiction Alert : Some studies report reduced stability in polar solvents (e.g., DMF), necessitating solvent screening .
Q. How can researchers resolve contradictory data when using this compound in diverse catalytic systems?
- Methodological Answer :
- Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos), bases (K₂CO₃ vs. CsF), and solvents (THF vs. dioxane) to identify optimal conditions .
- Theoretical Frameworks : Apply Hammett parameters to correlate substituent effects with reaction outcomes .
- Case Study : Conflicting yields in aqueous vs. anhydrous systems may arise from competing hydrolysis; monitor via ¹¹B NMR .
Q. What computational methods are used to model the boron center’s behavior in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study transition states in transmetallation .
- NBO Analysis : Quantify boron’s electron deficiency and ligand effects (e.g., pinacol vs. glycol boronate esters) .
- MD Simulations : Assess solvation effects on boronate stability in polar aprotic solvents .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
